N,N',N''-trimethylguanidine hydroiodide
Description
Properties
IUPAC Name |
1,2,3-trimethylguanidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-5-4(6-2)7-3;/h1-3H3,(H2,5,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZWLMPFFGWOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of N,n ,n Trimethylguanidine Hydroiodide
Established and Emerging Synthetic Routes for N,N',N''-trimethylguanidine Hydroiodide
The synthesis of trisubstituted guanidines such as N,N',N''-trimethylguanidine can be approached through several established and emerging methodologies. Classical routes often involve the guanylation of amines with various reagents, while modern approaches focus on catalytic and more atom-economical methods.
One established method for the synthesis of cyclic guanidine (B92328) hydroiodides involves the reaction of isothiouronium iodides with an equimolar amount of a suitable amine in a solvent like tetrahydrofuran. researchgate.net This approach offers a direct route to the hydroiodide salt. For this compound, a plausible established route would involve the reaction of a methylamine (B109427) precursor with a suitably substituted S-methylisothiourea iodide. The hydroiodide of 3-methylglycocyamidine, a related guanidine derivative, can be transformed by treatment with silver oxide. at.ua
Emerging synthetic routes are increasingly focused on catalytic methods to improve efficiency and reduce waste. rsc.org Lewis acid catalysis, for instance, can be employed in the reaction of a substituted cyanamide (B42294) with an amine. google.com Specifically, a process for preparing a tri-substituted guanidine can involve reacting a mono-substituted cyanamide with a di-substituted amine. google.com Catalytic guanylation of amines with carbodiimides is considered a highly efficient and atom-economical pathway to N-substituted guanidines. rsc.orgnih.gov Various metal-based catalysts, including those based on zinc, have been shown to be effective for these transformations. nih.gov Furthermore, iodine-catalyzed guanylation of primary amines with N,N′-di-Boc-thiourea has been reported, which is particularly relevant for the synthesis of the hydroiodide salt. researchgate.netnih.gov
| Synthetic Route | Key Reactants | Conditions | Advantages/Disadvantages |
| Isothiouronium Salt Method | Isothiouronium iodide, Amine | Mild, typically in THF | Direct synthesis of hydroiodide salt |
| Cyanamide Route | Substituted cyanamide, Amine | Lewis acid catalyst (e.g., AlCl₃) | Enables synthesis from inactive amines |
| Carbodiimide (B86325) Route | Carbodiimide, Amine | Metal-based catalysts (e.g., ZnEt₂) | High atom economy, efficient |
| Iodine-Catalyzed Guanylation | N,N′-di-Boc-thiourea, Amine | Iodine catalyst, TBHP | Direct relevance to hydroiodide synthesis |
The central carbon of a guanidine is generally resistant to nucleophilic attack due to the delocalization of the lone pairs of electrons from the three nitrogen atoms, which imparts significant resonance stabilization. However, nucleophilic substitution at this carbon center is a key step in many guanylation reactions.
The mechanism often involves the activation of the guanylating agent to increase the electrophilicity of the central carbon. In the case of reactions involving S-methylisothioureas, the methylthio group acts as a good leaving group, facilitating the nucleophilic attack by an amine.
Acid catalysis can play a crucial role by protonating one of the nitrogen atoms of the guanidine moiety. This protonation disrupts the resonance stabilization, making the central carbon more susceptible to nucleophilic attack. The reaction then typically proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group to form the final guanidine product. Computational studies have provided detailed insights into the reaction pathways and transition states of guanidine-catalyzed reactions, highlighting the importance of hydrogen bonding and ion-pair interactions in the catalytic cycle. researchgate.net
The isolation and purification of N,N',N''-trimethylguanidine as its hydroiodide salt necessitate the optimization of salt formation and crystallization processes. The choice of solvent is a critical parameter. For guanidinium (B1211019) salts, multicomponent solvent systems, such as mixtures of water, an alcohol (like ethanol), and a less polar solvent (like ethyl acetate), can be optimized to achieve high purity and yield. google.com
Key parameters that influence crystallization include:
Supersaturation: This is the driving force for crystallization and can be controlled by adjusting solvent composition, temperature, or by evaporating the solvent.
pH: For salts of basic compounds like guanidines, pH control is crucial. Adjusting the pH to a range of 1-3.5 with a suitable acid (in this case, hydroiodic acid) can facilitate the crystallization of the desired salt. google.com
Temperature: Crystallization is often induced by cooling a saturated solution. The temperature profile can significantly impact crystal size and purity.
Ionic Strength: The concentration of salt in the crystallization solution can affect the solubility of the target compound and thus the crystallization outcome. nih.govresearchgate.net In polyethylene (B3416737) glycol (PEG) solutions, which are commonly used in crystallization, salt concentrations above 0.2 M can increase protein solubility, suggesting that careful tuning of ionic strength is necessary. nih.gov
The optimization process often involves screening various solvents and conditions to identify the optimal parameters for producing crystals with the desired characteristics, such as size, purity, and morphology. nih.govhamptonresearch.com Seeding the solution with pre-existing crystals of the target compound can also be employed to control the crystallization process and improve the quality of the resulting crystals.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for environmental sustainability. This involves designing processes that are more efficient, generate less waste, and use less hazardous substances.
A key principle of green chemistry is the maximization of atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. nih.gov Synthetic routes that proceed via addition reactions, such as the guanylation of amines with carbodiimides, are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.
Solvent-free, or neat, reaction conditions represent another significant green chemistry approach. nih.gov These conditions can lead to reduced waste, simplified work-up procedures, and sometimes, enhanced reaction rates. For the synthesis of guanidine derivatives, solvent-free methods have been successfully employed. For example, ytterbium triflate has been shown to be an effective catalyst for the addition of amines to carbodiimides under solvent-free conditions to produce N,N',N''-trisubstituted guanidines. organic-chemistry.org A continuous solvent-free reaction has been developed for the synthesis of hexazinone, which involves an N-ethoxycarbonyl-N,N',N'-trimethylguanidine intermediate, highlighting the industrial potential of such approaches. google.com
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, often with a reduction in byproducts. A wide range of catalysts have been developed for guanidine synthesis. jst.go.jp These include:
Lewis acids: Scandium(III) triflate has been used for the guanylation of amines with cyanamide in water. organic-chemistry.org
Transition metals: Copper- and palladium-catalyzed reactions have been developed for the synthesis of various guanidine derivatives. organic-chemistry.org
Organocatalysts: Guanidines themselves can act as potent organocatalysts in various transformations. nih.gov
Process intensification is an engineering approach that leads to smaller, cleaner, and more energy-efficient chemical processes. osti.govrepec.orgmdpi.com For the synthesis of this compound, process intensification could be achieved through:
Continuous flow synthesis: This technique offers improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up compared to traditional batch processes.
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.
Ultrasound-assisted synthesis: Sonication can also enhance reaction rates and efficiency in various organic transformations, including the synthesis of heterocyclic compounds containing a guanidine moiety. jst.go.jp
| Green Chemistry Approach | Description | Relevance to this compound Synthesis |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Favors addition reactions like the carbodiimide route over substitution reactions. |
| Solvent-Free Synthesis | Conducting reactions without a solvent. | Reduces waste and simplifies purification; demonstrated for related guanidines. |
| Catalysis | Using catalysts to improve reaction efficiency and reduce energy consumption. | A wide range of catalysts (Lewis acids, transition metals) are available for guanylation. |
| Process Intensification | Using novel reactors and energy sources to improve process efficiency. | Continuous flow, microwave, and ultrasound methods can be applied. |
Precursor Reactivity and Stereochemical Control in this compound Derivatization
N,N',N''-trimethylguanidine, as a free base, is expected to exhibit strong basicity and nucleophilicity, making it a useful reagent in organic synthesis. ontosight.ai Its derivatization can lead to a wide range of functionalized molecules. The reactivity of the guanidine core is central to its derivatization chemistry.
The nitrogen atoms of the guanidine can be alkylated, acylated, or participate in other bond-forming reactions. For instance, a study on the reduction of acylguanidines mentions the preparation of N,N'-diacetyl-N,N',N'-trimethylguanidine, indicating that the guanidine nitrogen atoms can be readily acylated. escholarship.org The reaction of N,N,N',N'-tetramethylguanidine with an acyl chloride to form an acylguanidinate also demonstrates this reactivity. researchgate.net Derivatization can also involve reactions at the N-H bond, where the proton can be replaced by various functional groups. The use of derivatizing reagents like trimethylacetic anhydride (B1165640) has been shown to be effective for modifying amine groups in complex molecules. nih.gov
Stereochemical control in reactions involving guanidine derivatives is an area of active research, particularly in the context of asymmetric catalysis where chiral guanidines are employed. nih.gov While N,N',N''-trimethylguanidine itself is achiral, its derivatization can introduce chiral centers. The stereochemical outcome of such reactions can be influenced by the steric and electronic properties of the guanidine moiety and the reaction conditions. For example, in cycloaddition reactions, the protonation state of the guanidine can influence the reaction pathway and stereoselectivity, with guanidinium salts sometimes favoring different outcomes compared to the free base. nih.gov Computational studies have been instrumental in understanding the mechanism and stereochemistry of guanidine-catalyzed reactions, revealing that non-covalent interactions such as hydrogen bonding play a critical role in determining the enantioselectivity. nih.govrsc.orgdntb.gov.ua
Catalytic Applications of N,n ,n Trimethylguanidine Hydroiodide in Organic Transformations
N,N',N''-trimethylguanidine Hydroiodide as an Organocatalyst in Acid-Base Chemistry
As an organocatalyst, the utility of this compound is rooted in the fundamental acid-base properties of the guanidine (B92328) moiety. The neutral N,N',N''-trimethylguanidine is a strong organic base, while its conjugate acid, the N,N',N''-trimethylguanidinium cation, can function as a Brønsted acid or a hydrogen-bond donor catalyst.
Guanidines are classified as superbases due to their exceptionally high Brønsted basicity, which surpasses that of many common amines and amidines. rushim.ru The strong basicity arises from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. Upon abstracting a proton, the positive charge is delocalized over the central carbon and the three nitrogen atoms, resulting in a highly stable, symmetrical ion. researchgate.net This stability provides a strong thermodynamic driving force for proton transfer. researchgate.net
The basicity of a guanidine is quantified by the pKa of its conjugate acid. While the specific pKa for N,N',N''-trimethylguanidinium is not widely reported, the pKa of the closely related tetramethylguanidinium (TMG) conjugate acid is approximately 13.0 in water, indicating its strong basic character. wikipedia.org The catalytic cycle in guanidine-promoted reactions typically begins with the guanidine acting as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile. rsc.orgnih.gov The resulting guanidinium cation then participates in the reaction, often by activating an electrophile or stabilizing an intermediate. rsc.orgnih.gov
Guanidines and their salts are effective catalysts for various cycloaddition and condensation reactions, leveraging their dual functionality as both strong bases and hydrogen-bond donors (in their protonated form).
In condensation reactions , such as the Biginelli or Atwal-Biginelli reactions, guanidine derivatives can serve as one of the core reactants, facilitating the cyclocondensation to form highly nitrogenous heterocycles like pyrimidines and quinazolines. nih.gov Guanidine hydrochloride is often used in these reactions, where it participates directly in the ring-forming steps. nih.gov The basic nature of the guanidine moiety can also catalyze condensation by deprotonating a pro-nucleophile, while the resulting guanidinium ion can activate a carbonyl electrophile via hydrogen bonding.
In the realm of cycloaddition reactions , the guanidinium cation is particularly useful. It can act as a bifunctional catalyst, activating both the dienophile and the diene in a Diels-Alder reaction through a network of hydrogen bonds. mdpi.com Studies on guanidine-substituted furans reacting with dienophiles like N-phenylmaleimide have demonstrated the utility of this functional group in promoting cycloadditions. mdpi.com Furthermore, guanidine-derived 1,3-dipoles have been shown to undergo net (3+2) and (4+3) cycloadditions with alkenes and dienes, providing a direct route to bicyclic and bridged guanidine systems. nih.gov
The table below summarizes representative conditions for cycloaddition reactions involving guanidine-substituted dienes.
| Diene | Dienophile | Method | Conversion (%) | Isolated Yield (%) | endo/exo Ratio |
| Furfuryl-N-Boc-amine | N-Phenylmaleimide | High Pressure (HP) | 100 | 95 | 80:20 |
| Furfuryl-thiourea | N-Phenylmaleimide | Microwave (MW) | 100 | 90 | 75:25 |
| Furfuryl-guanidine | N-Phenylmaleimide | High-Speed Vibrational Milling (HSVM) | 100 | 0 | - |
| 2-Guanidino-furan | N-Phenylmaleimide | High Pressure (HP) | 100 | 25 | 100:0 |
| An alternative aza-Michael reaction product was formed instead of the cycloadduct. mdpi.com |
This compound as a Component in Multicomponent Catalytic Systems
The unique properties of the guanidinium moiety allow it to function effectively as part of a more complex catalytic system, working in concert with other catalytic species like metal complexes or Lewis acids to achieve enhanced reactivity and selectivity.
Guanidines can act as excellent N-donor ligands for a wide range of transition metals, forming complexes that exhibit unique catalytic activities. researchgate.netresearchgate.net The electronic and steric properties of the guanidine ligand can be tuned to modulate the reactivity of the metal center. researchgate.net
A prominent example of synergistic catalysis is the combination of a chiral guanidine with a copper(I) salt to catalyze asymmetric azide-alkyne cycloaddition/[2+2] cascade reactions. acs.orgnih.gov In this system, the guanidine and copper(I) work cooperatively. The guanidine facilitates the deprotonation of the terminal alkyne, while the resulting guanidinium cation interacts with the copper acetylide and activates the azide substrate through hydrogen bonding. acs.org This dual activation strategy enables the efficient and stereoselective formation of complex products like spiroazetidinimine oxindoles. acs.orgnih.gov
Guanidinium salts can also exhibit synergistic effects with Lewis acids. While the guanidinium ion itself can act as a Brønsted acid, it has also been proposed to function as a Lewis acid via its central carbon atom. nih.govfao.orgacademie-sciences.fr In a bifunctional Lewis-Brønsted acid activation mode, a bicyclic guanidine catalyst was shown to deprotonate a pro-nucleophile (Brønsted base role), with the resulting guanidinium cation activating the electrophile through both hydrogen bonding (Brønsted acid role) and interaction with the central carbon (Lewis acid role). nih.govmdpi.com This cooperative activation can enhance reaction rates and control stereoselectivity in processes like conjugate addition reactions. mdpi.com
Immobilizing organocatalysts onto solid supports is a key strategy for developing sustainable chemical processes, as it facilitates catalyst separation and recycling. Guanidines have been successfully incorporated into various heterogeneous catalytic systems.
One approach involves anchoring a guanidine derivative, such as 1,1,3,3-tetramethylguanidine (TMG), onto a solid support like melamine or graphene oxide. nih.gov For instance, TMG-functionalized melamine has been prepared and used as a recyclable, nano-ordered organocatalyst for the three-component synthesis of 1,2,4-triazoloquinazolinones. nih.gov This heterogeneous catalyst proved to be highly efficient, affording products in excellent yields under mild conditions and could be recycled for at least five consecutive runs with only a minor decrease in activity. nih.gov Similarly, polymers containing guanidine and triazine units have been used as supports for metal catalysts, such as Ni(II), creating robust and reusable nanocatalysts for reactions like the synthesis of imines. semanticscholar.org These materials benefit from the strong coordination of the N-containing ligands, which helps to prevent metal leaching. semanticscholar.org
The following table shows the reusability of a nano-ordered Melamine@TMG catalyst in a model condensation reaction. nih.gov
| Catalytic Run | Yield (%) |
| 1st | 99 |
| 2nd | 98 |
| 3rd | 98 |
| 4th | 96 |
| 5th | 95 |
Mechanistic Elucidation of this compound-Catalyzed Processes
The catalytic mechanism of guanidines and their salts is multifaceted and highly dependent on the specific reaction. However, the core of the mechanism almost always involves proton transfer and subsequent activation of substrates through non-covalent interactions. rsc.orgresearchgate.netrsc.org
The general catalytic cycle begins with the neutral guanidine acting as a Brønsted base to deprotonate a substrate (e.g., an alcohol, thiol, or carbon acid), generating a nucleophile. rsc.orgnih.gov This step forms the guanidinium cation, which is the key species for the subsequent catalytic steps. rsc.org
The protonated guanidinium cation can then act in several ways:
Monofunctional Activation: It can activate an electrophile (e.g., a carbonyl compound) by forming one or more hydrogen bonds, increasing its susceptibility to nucleophilic attack. rsc.org
Bifunctional Brønsted Acid Activation: The guanidinium ion can simultaneously activate both the nucleophile and the electrophile through a network of hydrogen bonds. rsc.orgmdpi.com This dual activation brings the reactants into close proximity in an ordered transition state, which can enhance both reactivity and stereoselectivity. rsc.orgnih.gov X-ray crystallographic studies have provided evidence for this type of dual hydrogen bonding. rsc.org
Lewis Acid Activation: In some cases, the central carbon atom of the guanidinium cation, which bears a partial positive charge, can act as a Lewis acid, interacting with an anionic nucleophile. nih.govacademie-sciences.fr This unconventional activation mode can operate in concert with hydrogen bonding to provide a bifunctional Lewis-Brønsted acid catalysis pathway. mdpi.com
In the context of this compound, the iodide anion can also play a role. For example, in the cycloaddition of CO2 to epoxides catalyzed by guanidinium iodide salts, the iodide acts as the nucleophile that initiates the ring-opening of the epoxide. rsc.org The guanidinium cation then activates the epoxide through hydrogen bonding and stabilizes the resulting intermediates. rsc.org
Spectroscopic Probing of Catalytic Intermediates
The identification of transient intermediates in a catalytic cycle provides direct evidence for a proposed mechanism. Spectroscopic techniques are invaluable tools for this purpose, allowing for the in-situ or ex-situ characterization of species that exist only fleetingly during a reaction. For guanidine-based catalysts, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly informative.
NMR Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. In the context of catalysis by this compound, ¹H and ¹³C NMR can track the changes in the chemical environment of the catalyst, substrates, and products throughout the reaction. For instance, the protonation of the guanidine nitrogen by a substrate can be observed as a significant downfield shift of the N-H proton signal. Furthermore, ¹⁵N NMR, though less common, can provide direct insight into the electronic structure of the guanidine core upon interaction with other molecules. Studies on related guanidine compounds have successfully used these methods to characterize the catalyst's state and its interactions with reaction components. For example, in reactions involving proton transfer, the formation of the protonated guanidinium ion is a key catalytic step, which can be readily identified by the distinct chemical shifts of the protons attached to or near the nitrogen atoms.
FTIR Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules and is highly sensitive to changes in bond strength and chemical environment. This technique is particularly useful for identifying the formation of hydrogen bonds between the guanidinium catalyst and substrates. The N-H stretching and bending vibrations of the guanidinium cation are sensitive reporters of its hydrogen-bonding interactions. For example, when the guanidinium ion acts as a hydrogen-bond donor to activate a carbonyl group, a noticeable shift in the C=O stretching frequency of the substrate to a lower wavenumber is expected. Similarly, the interaction of the iodide anion can be indirectly observed through its influence on the N-H vibrational bands. Studies on the thermal decomposition of guanidinium nitrate, a related salt, have utilized in-situ FTIR to identify evolved gases and understand decomposition pathways, showcasing the technique's utility in tracking reactive processes. researchgate.net
The table below summarizes the key spectroscopic techniques and the type of information they can provide for studying catalytic intermediates in reactions mediated by this compound.
| Spectroscopic Technique | Information Gained on Catalytic Intermediates | Typical Observable Changes |
| ¹H NMR | Protonation state of the catalyst; catalyst-substrate binding. | Downfield shift of N-H protons upon protonation; changes in substrate proton chemical shifts upon binding. |
| ¹³C NMR | Changes in the electronic environment of the catalyst's carbon backbone. | Shift in the guanidinyl carbon (C=N) signal upon interaction with substrates. |
| ¹⁵N NMR | Direct probing of the nitrogen atoms' electronic state. | Significant chemical shift changes upon protonation or hydrogen bonding. researchgate.net |
| FTIR | Hydrogen bonding interactions; activation of functional groups. | Shift in N-H stretching/bending frequencies; shift in substrate vibrational modes (e.g., C=O stretch). researchgate.net |
| ESI-MS | Identification of catalyst-substrate adducts or intermediates. | Detection of ions corresponding to the mass of proposed intermediate species. rsc.org |
While direct spectroscopic studies on catalytic intermediates involving this compound are not extensively documented in publicly accessible literature, the principles derived from studies on similar guanidine and guanidinium salt systems provide a robust framework for how such investigations would proceed. rsc.orgrsc.org
Computational Modeling of Catalytic Cycles and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level. pitt.edubris.ac.uk It allows for the exploration of entire catalytic cycles, the characterization of transient intermediates, and the calculation of activation energies associated with transition states, which are often difficult or impossible to study experimentally. pitt.edu
For reactions catalyzed by this compound, computational modeling can address several key aspects:
Catalyst Activation: Modeling can show how the guanidine base is protonated by a substrate or how the resulting guanidinium ion activates a substrate through hydrogen bonding.
Reaction Pathways: DFT calculations can map out the potential energy surface of the reaction, identifying the most favorable pathway from reactants to products. This includes the stepwise or concerted nature of bond-forming and bond-breaking events.
Role of the Counter-ion: The iodide ion is not merely a spectator. Computational studies can model its role in the catalytic cycle, for example, by acting as a nucleophile or by influencing the stability of intermediates and transition states through ionic interactions.
Regio- and Stereoselectivity: For reactions where multiple products are possible, DFT can calculate the energies of the different transition states leading to these products. The observed selectivity often correlates well with the calculated lowest-energy pathway.
A computational study on the 1,3-dipolar cycloaddition of azides with guanidine, for instance, used DFT to model the formation of regioisomeric products and their rearrangements. mdpi.com Such studies calculate the geometries and energies of reactants, transition states, intermediates, and products. The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its structure reveals the precise arrangement of atoms as bonds are formed and broken.
The table below outlines key parameters obtained from computational modeling and their significance in understanding catalysis by this compound, based on methodologies applied to similar catalytic systems. ecnu.edu.cn
| Computational Parameter | Significance in the Catalytic Cycle |
| Gibbs Free Energy (ΔG) | Determines the spontaneity and position of equilibrium for each step. |
| Activation Energy (ΔG‡) | The energy barrier for a reaction step; determines the rate of the reaction. The lowest barrier pathway is kinetically favored. |
| Transition State (TS) Geometry | Provides a snapshot of the bond-making/breaking process, revealing the mechanism (e.g., concerted vs. stepwise). |
| Intermediate Geometries | Predicts the structure of stable, yet transient, species along the reaction pathway. |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions, explaining how the catalyst activates substrates. |
Applications of N,n ,n Trimethylguanidine Hydroiodide in Advanced Materials Science
N,N',N''-trimethylguanidine Hydroiodide as an Ionic Liquid Constituent
Ionic liquids (ILs) are salts with melting points below 100°C, lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. wiley-vch.de The N,N',N''-trimethylguanidinium cation is an attractive component for creating ILs due to the inherent stability of the guanidinium (B1211019) group. researchgate.net These ILs are being explored for various applications, including as electrolytes in energy storage devices like lithium-ion batteries. researchgate.net
The design of N,N',N''-trimethylguanidinium-based ionic liquids focuses on the strategic pairing of the guanidinium cation with a suitable anion. The synthesis typically involves a metathesis reaction or a direct acid-base neutralization. In a neutralization reaction, N,N',N''-trimethylguanidine, a strong base, is reacted with an acid (in this case, hydroiodic acid) to form the corresponding salt, this compound.
The general synthesis approach for guanidinium-based ILs allows for extensive structural modification. By altering the substituent groups on the nitrogen atoms of the guanidinium cation or by choosing different anions, a vast library of ILs with tailored properties can be created. wiley-vch.de For instance, the synthesis of a novel ionic liquid combining guanidinium and piperidinium structural elements has been reported, highlighting the modularity in cation design. researchgate.net While specific synthesis protocols for a wide range of N,N',N''-trimethylguanidinium-based ILs are proprietary or still in development, the fundamental principles of IL synthesis are directly applicable. dergipark.org.tr
Table 1: General Approaches to Synthesizing Guanidinium-Based Ionic Liquids
| Synthesis Method | Description | Reactants Example | Product |
| Neutralization | A direct acid-base reaction. | N,N',N''-trimethylguanidine + Hydroiodic Acid | N,N',N''-trimethylguanidinium hydroiodide |
| Metathesis | Anion exchange reaction, typically between a halide salt and a metal or ammonium salt of the desired anion. | N,N',N''-trimethylguanidinium halide + Lithium bis(trifluoromethanesulfonyl)imide | N,N',N''-trimethylguanidinium bis(trifluoromethanesulfonyl)imide + Lithium halide |
| Quaternization | Alkylation of a neutral guanidine (B92328) to form the quaternary ammonium salt. | N,N,N',N'-tetramethylguanidine + Alkyl halide | N-Alkyl-N,N,N',N'-tetramethylguanidinium halide |
The properties of N,N',N''-trimethylguanidinium ionic liquids can be finely tuned by modifying either the cation or, more commonly, the anion. wiley-vch.de The choice of anion significantly influences key characteristics such as melting point, viscosity, density, conductivity, and electrochemical stability. mdpi.com For example, pairing the guanidinium cation with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻) can result in ILs with high thermal and electrochemical stabilities, which are desirable for battery applications. mdpi.com
The ability to tune these properties makes guanidinium-based ILs "designer solvents". wiley-vch.de By selecting the appropriate anion, an IL can be engineered for a specific task. For instance, ILs with high ionic conductivity and wide electrochemical windows are sought after for electrolytes in energy storage systems. nih.gov The structural modifications on the cation, such as changing the alkyl substituents, also play a role in tuning the physical properties, albeit often to a lesser extent than the anion's influence. enea.it This high degree of tunability allows for the rational design of N,N',N''-trimethylguanidinium ILs for specialized applications in materials science, from energy storage to catalysis. nih.gov
Table 2: Influence of Anion Choice on General Properties of Ionic Liquids
| Anion Example | Associated Properties | Potential Application |
| Iodide (I⁻) | Can participate in redox reactions, moderate conductivity. | Dye-sensitized solar cells, redox flow batteries. |
| Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | High thermal stability, high electrochemical stability, hydrophobicity, low viscosity. | Lithium-ion batteries, supercapacitors. mdpi.com |
| Tetrafluoroborate ([BF₄]⁻) | Moderate thermal stability, good conductivity, relatively low cost. | General purpose solvent, electrochemistry. |
| Hexafluorophosphate ([PF₆]⁻) | High stability, hydrophobicity. | Catalysis, separations. |
This compound in Polymer Synthesis and Modification
The reactivity and structural features of guanidines and their salts also lend themselves to applications in polymer science. They can act as catalysts or initiators in polymerization reactions and can be incorporated into polymer backbones or as side chains to create functional materials with specific properties.
Guanidines, being strong, non-nucleophilic bases, are effective catalysts and initiators for certain types of polymerization. The related compound 1,1,3,3-tetramethylguanidine (TMG) has been shown to initiate the zwitterionic ring-opening polymerization (ZROP) of N-thiocarboxyanhydrides to produce well-defined polysarcosine. nih.gov It also catalyzes the rapid ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). rsc.org The mechanism involves the guanidine enhancing the nucleophilicity of initiators, which significantly increases the rate of both initiation and propagation. rsc.org Given the similar basicity and structure, N,N',N''-trimethylguanidine is expected to exhibit analogous catalytic activity in such polymerization systems.
The incorporation of guanidinium moieties into polymer structures is a promising strategy for developing advanced functional materials. By modifying existing polymers with guanidinium groups, materials with enhanced properties can be synthesized. For example, a series of N,N,N',N'-tetramethylguanidinium-polyethylenimine polymers were synthesized and found to be efficient vectors for gene delivery. nih.govnih.gov The guanidinium groups enhance the polymer's ability to condense DNA and improve its buffering capacity, leading to higher transfection efficiency. nih.govnih.gov
The integration of the N,N',N''-trimethylguanidinium cation into polymeric matrices could similarly impart unique functionalities. The positive charge and hydrogen bonding capability of the guanidinium group can influence the mechanical, thermal, and conductive properties of the host polymer. Such functionalized polymers could find use in membranes, hydrogels, or as components in composite materials where specific interactions at the molecular level are desired.
Crystal Engineering and Supramolecular Assemblies Involving this compound
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. mdpi.com The N,N',N''-trimethylguanidinium cation is an excellent building block for both disciplines due to its ability to form strong and directional hydrogen bonds.
The planar geometry of the guanidinium core and the presence of multiple N-H donor sites (in its protonated form) allow it to form robust and predictable hydrogen-bonding networks with suitable anions or neutral molecules. arabjchem.org In the crystal structure of bis(N,N′,N″-triisopropylguanidinium) phthalate, for instance, a complex hydrogen-bonding scheme between the guanidinium cations and the phthalate anions dictates the entire two-dimensional layered structure. arabjchem.org These interactions include common supramolecular synthons like the R²₂(8) and R⁴₄(16) graph set notations, demonstrating the reliability of using such motifs in crystal engineering. arabjchem.org
This compound, as a salt, is predisposed to form ordered crystalline lattices. The interactions between the N,N',N''-trimethylguanidinium cations and the iodide anions, along with potential cation-cation and cation-anion hydrogen bonds, will govern the packing in the solid state. The study of these interactions is crucial for designing new materials with specific optical, electronic, or mechanical properties that are dependent on the precise arrangement of molecules in the crystal. The predictability of hydrogen bonding involving guanidinium cations makes them valuable tools for the bottom-up construction of complex supramolecular assemblies. researchgate.net
Table 3: Common Supramolecular Synthons Involving Guanidinium Cations
| Synthon Type | Description | Interacting Groups |
| Charge-Assisted Hydrogen Bond | Strong hydrogen bonds enhanced by electrostatic attraction between cation and anion. | Guanidinium N-H donors and anionic acceptors (e.g., carboxylate, halide). arabjchem.org |
| R²₂(8) Ring Motif | A common hydrogen-bonded ring structure involving two donor and two acceptor sites from two different molecules. | Two N-H groups from a guanidinium cation interacting with two acceptor atoms (e.g., oxygen atoms) on an anion. arabjchem.org |
| Ion Pairing | The primary electrostatic interaction between the guanidinium cation and a counter-anion. | N,N',N''-trimethylguanidinium cation and Iodide anion. |
| Layered Structures | Two-dimensional sheets formed by extensive hydrogen bonding networks. | Interlinked cations and anions forming planar assemblies. arabjchem.org |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is a significant lack of publicly available research data specifically for the chemical compound This compound within the context of advanced materials science.
Specifically, no detailed studies or crystallographic data could be located that would allow for a thorough and scientifically accurate discussion of the topics requested:
Hydrogen Bonding Networks and Intermolecular Interactions: The specific arrangement of molecules in the solid state, the nature of the hydrogen bonds between the N,N',N''-trimethylguanidinium cation and the iodide anion, and other intermolecular forces have not been publicly documented. Analysis of these features requires experimental data, primarily from X-ray crystallography, which is not available.
Polymorphism and Crystal Structure-Property Relationships: There are no published reports on the existence of different crystalline forms (polymorphs) of this compound. Consequently, an analysis of how different crystal structures might influence the material's properties cannot be performed.
While research exists for other guanidinium salts (such as guanidinium iodide used in perovskite solar cells) and other substituted guanidinium compounds, the user's strict requirement to focus solely on this compound prevents the inclusion of information from these related but chemically distinct materials.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the specified outline due to the absence of foundational research data for this specific compound.
Theoretical and Computational Investigations of N,n ,n Trimethylguanidine Hydroiodide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of N,N',N''-trimethylguanidine hydroiodide. mdpi.com These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and its influence on molecular behavior. rsc.orguwo.ca The primary focus of these investigations is to understand how the arrangement of electrons defines the molecule's intrinsic properties. researchoutreach.org
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. researchgate.net One of its key applications in the study of guanidine (B92328) derivatives is the calculation of proton affinity (PA) and gas-phase basicity (GB). rsc.org Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. semanticscholar.org
For guanidines, their high basicity is a defining characteristic. DFT calculations, often using hybrid functionals like B3LYP, can predict these values with considerable accuracy. rsc.orgresearchgate.net The high proton affinity of guanidines arises from the delocalization of the positive charge in the protonated form, known as the guanidinium (B1211019) cation, across the three nitrogen atoms and the central carbon atom. This delocalization results in a highly stable conjugate acid, making the neutral guanidine a strong base. ias.ac.in
Theoretical studies on related guanidine systems have shown that substituents on the nitrogen atoms significantly influence the proton affinity. Electron-donating groups, such as methyl groups in N,N',N''-trimethylguanidine, increase the electron density on the nitrogen atoms, thereby enhancing the basicity. DFT calculations can quantify these substituent effects and provide a detailed understanding of the structure-basicity relationships. researchgate.net
Table 1: Key Concepts in DFT Calculations for Basicity
| Term | Definition | Relevance to N,N',N''-trimethylguanidine |
|---|---|---|
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation of a chemical species. umk.pl | A high PA value, predictable by DFT, confirms the strong basic character of the guanidine core. |
| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the gas-phase protonation of a chemical species. semanticscholar.org | Provides a measure of the intrinsic basicity of the molecule in the absence of solvent effects. |
| B3LYP Functional | A hybrid exchange-correlation functional commonly used in DFT calculations for its balance of accuracy and computational cost. researchgate.net | A standard method for calculating the PA and GB of guanidine derivatives. |
| Guanidinium Cation | The resonance-stabilized conjugate acid formed upon protonation of a guanidine. | Its stability is the primary reason for the high basicity of N,N',N''-trimethylguanidine. |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. chimia.ch These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to solving the electronic Schrödinger equation, providing increasingly accurate results with higher levels of theory. nih.gov
For a molecule like this compound, ab initio calculations can provide benchmark data for its geometric parameters, vibrational frequencies, and electronic properties. nih.gov These methods are crucial for validating the results obtained from more computationally efficient methods like DFT. For instance, high-level ab initio calculations can be used to obtain a very accurate value for the proton affinity, which can then be used to calibrate DFT results for a broader range of guanidine derivatives. researchgate.net
The application of ab initio methods can also elucidate the nature of the bonding within the guanidinium cation and its interaction with the iodide counter-ion. These calculations can reveal the extent of charge transfer and the nature of the non-covalent interactions that govern the structure of the salt in the gas phase and in the solid state. nih.gov
Molecular Dynamics Simulations of this compound in Solution and Interfaces
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or at interfaces. nih.gov
In a typical MD simulation of this compound in an aqueous solution, the interactions between the guanidinium cation, the iodide anion, and the surrounding water molecules would be modeled using a force field. rsc.org The simulation would reveal information about the solvation structure, including the arrangement of water molecules around the ions and the strength of the hydrogen bonding interactions. mdpi.com Furthermore, MD simulations can be used to calculate dynamic properties such as diffusion coefficients and rotational correlation times, providing insights into the mobility of the ions in solution. rsc.org
When studying the behavior of this compound at an interface, for example, at the air-water or a membrane-water interface, MD simulations can predict the orientation and conformation of the ions. osti.gov This is particularly relevant for understanding how this compound might function in applications where interfacial properties are important. mpg.de
Prediction of Reaction Pathways and Energy Landscapes Mediated by this compound
Computational chemistry provides powerful tools for mapping out the energy landscapes of chemical reactions. numberanalytics.com An energy landscape is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. By exploring this landscape, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them. numberanalytics.com
For reactions where N,N',N''-trimethylguanidine acts as a base catalyst, computational methods can be used to predict the reaction mechanism. This involves calculating the energies of the reactants, products, intermediates, and transition states. The activation energy for each step in the reaction can be determined, which allows for the prediction of the reaction rate. numberanalytics.com
DFT calculations are commonly employed to explore these reaction pathways. By locating the transition state structures, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient catalysts. numberanalytics.com
Conformational Analysis and Tautomerism Studies of this compound
The biological and chemical activity of a molecule is often closely linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For N,N',N''-trimethylguanidine, the rotation around the C-N bonds can lead to different conformations. ias.ac.in Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov
Tautomerism is another important aspect of the structure of guanidines. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. researchgate.net While the protonated form of N,N',N''-trimethylguanidine is the stable guanidinium cation, the neutral form can theoretically exist in different tautomeric forms. Computational studies can predict the relative stabilities of these tautomers and provide insight into the factors that favor one form over another, such as intramolecular hydrogen bonding and resonance effects. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N',N''-trimethylguanidine |
| Guanidine |
| Guanidinium cation |
| Iodide |
Advanced Spectroscopic and Diffraction Characterization of N,n ,n Trimethylguanidine Hydroiodide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
To provide a detailed structural elucidation of N,N',N''-trimethylguanidine hydroiodide using high-resolution NMR spectroscopy, specific data from ¹H and ¹³C NMR spectra would be required. This would include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities. Such data would allow for the assignment of each proton and carbon atom within the trimethylguanidinium cation, confirming its molecular structure.
Solid-State NMR Spectroscopy for this compound
A comprehensive analysis using solid-state NMR (ssNMR) would necessitate experimental data, including magic-angle spinning (MAS) spectra for nuclei such as ¹³C and ¹⁵N. This would provide insights into the local chemical environments and polymorphism in the solid state. Data on chemical shift anisotropy (CSA) tensors and dipolar coupling constants would offer further details on the electronic structure and internuclear distances.
Multidimensional NMR Techniques for Connectivity and Dynamics
To explore the connectivity and dynamics of this compound, data from multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would reveal proton-proton and proton-carbon correlations, confirming the bonding framework and providing information on through-bond and through-space interactions.
Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination
A precise determination of the molecular and crystal structure would require a crystallographic information file (CIF) or a detailed structural report from a single-crystal X-ray diffraction study. This would include information on the crystal system, space group, unit cell dimensions, atomic coordinates, and bond lengths and angles.
Analysis of Crystal Packing and Intermolecular Interactions
Based on crystallographic data, an analysis of the crystal packing and intermolecular interactions could be performed. This would involve identifying and quantifying hydrogen bonds between the trimethylguanidinium cation and the iodide anion, as well as other non-covalent interactions that stabilize the crystal lattice.
Variable-Temperature and Pressure X-ray Diffraction Studies
To investigate the structural stability and potential phase transitions of this compound, data from X-ray diffraction studies conducted at various temperatures and pressures would be necessary. Such studies would reveal changes in unit cell parameters and atomic arrangements in response to these external stimuli.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding
A detailed analysis of the functional groups and hydrogen bonding within this compound would require its Fourier-transform infrared (FTIR) and Raman spectra. The characteristic vibrational frequencies (in cm⁻¹) for the N-H, C-N, and C-H bonds would allow for the confirmation of functional groups and provide insights into the strength and nature of hydrogen bonding interactions within the crystal structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis in Reaction Studies
High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for the unambiguous identification and structural elucidation of chemical compounds. In the context of reaction studies involving this compound, HRMS provides critical data through two primary avenues: highly accurate mass measurements and detailed fragmentation analysis. This dual capability allows for the precise determination of elemental compositions and offers deep insights into the molecular structure of reactants, intermediates, and products.
The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy is sufficient to distinguish between ions of the same nominal mass but different elemental formulas, a task that is impossible with low-resolution mass spectrometry. For the N,N',N''-trimethylguanidinium cation, the protonated form of N,N',N''-trimethylguanidine, HRMS can confirm its elemental composition (C₄H₁₂N₃) by matching the experimentally measured mass to the theoretically calculated exact mass.
In reaction monitoring, this precision is invaluable for tracking the conversion of starting materials and the emergence of products. By analyzing aliquots of a reaction mixture over time, HRMS can generate extracted ion chromatograms for the exact masses of expected species, providing a clear kinetic profile of the chemical transformation.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are employed to probe the structure of ions through controlled fragmentation. In a typical MS/MS experiment, the precursor ion of interest (in this case, the N,N',N''-trimethylguanidinium cation) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the original molecule.
Below is a data table outlining the theoretical accurate mass of the N,N',N''-trimethylguanidinium cation and a plausible set of fragment ions that could be observed in a high-resolution tandem mass spectrometry experiment. The proposed fragmentations involve the neutral loss of methane (B114726) or methylamine (B109427), which are common fragmentation pathways for methylated amine compounds.
| Precursor/Fragment Ion | Proposed Structure | Elemental Composition | Theoretical m/z | Proposed Fragmentation Pathway |
|---|---|---|---|---|
| [M+H]⁺ | C(N(CH₃)H)₂(NHCH₃)⁺ | C₄H₁₂N₃⁺ | 102.1026 | Protonated N,N',N''-trimethylguanidine |
| Fragment A | [C₃H₈N₃]⁺ | C₃H₈N₃⁺ | 86.0713 | Loss of a neutral methane (CH₄) molecule from a methyl group and a proton from a nitrogen atom. |
| Fragment B | [C₃H₇N₂]⁺ | C₃H₇N₂⁺ | 71.0604 | Loss of a neutral methylamine (CH₃NH₂) molecule. |
| Fragment C | [C₂H₅N₂]⁺ | C₂H₅N₂⁺ | 57.0447 | Further fragmentation of Fragment B with the loss of a methylene (B1212753) group (CH₂). |
The detailed analysis of these fragmentation pathways, facilitated by the high mass accuracy of HRMS, would allow researchers to confirm the structure of N,N',N''-trimethylguanidine and distinguish it from potential isomers. In the broader context of reaction studies, this level of detailed structural information is crucial for elucidating reaction mechanisms, identifying unexpected byproducts, and ensuring the purity of the desired product.
Advanced Analytical Methodologies for N,n ,n Trimethylguanidine Hydroiodide in Complex Systems
Chromatographic Separations (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating N,N',N''-trimethylguanidine hydroiodide from impurities, starting materials, and byproducts, making them indispensable for purity assessment and real-time reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile tool for the analysis of guanidinium (B1211019) salts. However, the guanidinium moiety lacks a significant chromophore, which presents a challenge for standard UV-Vis detection. Several strategies have been developed to overcome this limitation:
Low Wavelength UV Detection: Direct detection is possible at low wavelengths, typically around 195-200 nm, although this can be susceptible to baseline noise and interference from other compounds that absorb in this region.
Ion-Exchange and Mixed-Mode Chromatography: Given its cationic nature, this compound can be effectively separated using cation-exchange columns. This approach separates compounds based on their ionic interactions with the stationary phase and can be coupled with suppressed conductivity detection or UV detection. Mixed-mode chromatography, which combines ion-exchange with reverse-phase mechanisms, offers enhanced selectivity for guanidine-based compounds.
Pre-column Derivatization: To enhance detectability, the guanidine (B92328) group can be chemically modified before HPLC analysis. This process involves reacting the analyte with a derivatizing agent to attach a chromophore or fluorophore. For instance, reaction with acetylacetone forms a derivative that can be readily detected by UV. rsc.org This approach significantly improves the sensitivity and specificity of the assay.
HPLC is also employed for monitoring the progress of chemical reactions. For example, it has been used to track reactions involving guanidine hydrochloride in peptide synthesis, allowing for precise control over reaction conditions and endpoint determination.
| Technique | Column | Mobile Phase | Detection | Application Note |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Dionex IonPac CS20 | Methanesulfonic Acid (MSA) | Suppressed Conductivity | Direct determination without derivatization, suitable for pharmaceutical formulations. researchgate.net |
| Cation-Exchange Chromatography | Dionex CS14 | 3.75 mM MSA | UV @ 195 nm | Quantitation in high salt and protein matrices with a limit of quantitation (LOQ) of 0.25 mg/L. researchgate.net |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Cogent Diamond Hydride™ | 50% Acetonitrile / 50% DI Water / 0.1% Formic Acid | UV @ 195 nm | A simple, direct method for analyzing highly polar guanidine compounds without derivatization. nih.gov |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. escholarship.org Due to the salt-like nature and low volatility of this compound, direct GC analysis is challenging. Methodologies typically involve either the analysis of a related neutral base or derivatization to increase volatility:
Analysis of the Neutral Base: For related compounds like 1,1,3,3-tetramethylguanidine (TMG), GC methods have been developed to measure residual levels in active pharmaceutical ingredients (APIs). These methods often require specialized columns, such as the Agilent CP-Volamine, which are designed to minimize the severe absorption and peak tailing characteristic of basic amines.
Derivatization: To make guanidines amenable to GC analysis, they can be converted into more volatile derivatives. One established method involves reaction with hexafluoroacetylacetone to form derivatives that are highly sensitive and can be detected using flame ionization (FID) or electron-capture detectors (ECD). nih.gov
| Analyte | Column | Detector | Key Parameters | Reference |
|---|---|---|---|---|
| 1,1,3,3-Tetramethylguanidine (TMG) | Agilent CP-Volamine | FID | Quantitation Limit: 4 µg/mL; Linearity (r): >0.999; Recovery: >90% | researchgate.net |
| Guanidine & Methylguanidine | Not Specified | Alkali Flame Ionization / Electron-Capture | Derivatization with hexafluoroacetylacetone is required to ensure volatility and specificity. | nih.gov |
Electrochemical Methods for Redox Behavior and Concentration Determination
Electrochemical methods offer high sensitivity and are well-suited for studying the redox properties of this compound and determining its concentration.
Voltammetric Analysis of Redox Behavior
Cyclic voltammetry (CV) is a key technique for investigating the redox stability and behavior of guanidinium compounds. Studies on guanidinium-based ionic liquids and guanidino-functionalized aromatic compounds have shown that the guanidinium cation can be involved in electrochemical oxidation processes. rsc.orgnih.gov The electrochemical stability window, defined as the potential range where no significant redox processes occur, is a critical parameter. For some guanidinium salts, this window has been precisely measured. rsc.org
Guanidino-functionalized aromatic compounds exhibit reversible redox properties. For example, 1,4-bis(tetramethylguanidino)benzene displays a reversible two-electron oxidation with a half-wave potential (E₁⸝₂) of -0.25 V (vs. Fc⁺/Fc) in acetonitrile. nih.gov The redox behavior is often coupled to proton transfer, making it highly dependent on the pH of the medium. researchgate.netacs.org This proton-coupled electron transfer (PCET) reactivity is a defining characteristic of these systems. researchgate.net
Potentiometric Concentration Determination
Potentiometric sensors, a type of chemical sensor that measures electrical potential without current flow, can be designed for the selective determination of guanidine compounds. wikipedia.org These sensors typically employ an ion-selective electrode (ISE) with a membrane containing an ionophore that specifically binds the target guanidinium cation.
For instance, potentiometric sensors have been developed for polyhexamethylene guanidine salts. These sensors use a plasticized polyvinyl chloride (PVC) membrane containing an ionic associate that acts as the electrode-active substance. arpnjournals.org The potential difference between this working electrode and a reference electrode correlates with the concentration of the analyte. Such sensors have demonstrated optimal performance at a specific pH (e.g., pH 5.0) and can achieve low detection limits, such as 10⁻⁵ mol/L. arpnjournals.org Another design incorporates a multicyclic guanidinium ionophore into a membrane to create a highly selective sensor. acs.org
| Methodology | Technique | Key Findings / Parameters | Application |
|---|---|---|---|
| Redox Behavior Analysis | Cyclic Voltammetry (CV) | Guanidinium cation can participate in oxidation processes. E₁⸝₂ of related compounds measured (e.g., -0.25 V vs Fc⁺/Fc for 1,4-btmgb). rsc.orgnih.gov | Investigating electrochemical stability and proton-coupled electron transfer mechanisms. |
| Concentration Determination | Potentiometry | Utilizes ion-selective electrodes with guanidinium-specific ionophores. Achieves detection limits down to 10⁻⁵ mol/L. arpnjournals.org | Quantitative analysis of guanidinium salts in various solutions. |
Spectrophotometric and Fluorometric Approaches for Trace Analysis and Interaction Studies
Spectroscopic techniques provide highly sensitive methods for quantifying trace amounts of this compound and for studying its interactions with other molecules.
Spectrophotometric Determination
Direct UV-Vis spectrophotometry is often impractical due to the weak absorption of the guanidinium group. msu.edubath.ac.uk A widely used indirect method is the Sakaguchi reaction . This colorimetric test is specific for the guanidinium group. microbenotes.comyoutube.com In this reaction, under alkaline conditions and in the presence of an oxidizing agent (like sodium hypobromite), the guanidine moiety reacts with α-naphthol to form a characteristic red-colored product. microbenotes.com The intensity of the color, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 501 nm), is proportional to the concentration of the guanidino compound. asianpubs.org This method is sensitive and has been applied to the determination of guanidino compounds in various samples.
Fluorometric Approaches for Trace Analysis and Interaction Studies
Fluorometry offers superior sensitivity compared to spectrophotometry, making it ideal for trace analysis.
Derivatization for Trace Analysis: Similar to HPLC, fluorometric analysis often relies on derivatization to introduce a fluorescent label. Specific reagents react with the guanidino group to yield highly fluorescent products.
Phenanthrenequinone: Reacts with guanidino compounds in an alkaline solution to form fluorescent derivatives, enabling their determination via HPLC with fluorescence detection. nih.govcapes.gov.br
1,2-Naphthoquinone-4-sulfonate: Used in post-column derivatization systems for HPLC. The guanidino compounds are separated and then mixed with the reagent in an alkaline solution to form fluorophores. nih.govcapes.gov.br
Interaction Studies: Fluorescence spectroscopy is a powerful tool for studying molecular interactions. Guanidinium salts are known to interact with biomolecules. For example, the effect of guanidine hydrochloride on protein conformation is often studied by monitoring changes in the intrinsic fluorescence of tryptophan residues or the fluorescence of external probes like 1-anilino-8-naphthalene sulfonate (ANS). nih.gov Denaturation of a protein by guanidine hydrochloride typically results in a significant red shift of the fluorescence emission maximum and a change in fluorescence intensity, providing insight into the unfolding process. nih.govresearchgate.net
| Method | Reagent/Probe | Principle | Application |
|---|---|---|---|
| Spectrophotometry | α-Naphthol & Sodium Hypobromite (Sakaguchi Reaction) | Forms a red-colored complex with the guanidinium group, measured around 501 nm. asianpubs.org | Quantitative determination of guanidino compounds. nih.gov |
| Fluorometry (Derivatization) | Phenanthrenequinone | Forms fluorescent derivatives in alkaline solution. nih.govcapes.gov.br | Trace analysis of guanidino compounds in biological fluids. |
| Fluorometry (Derivatization) | 1,2-Naphthoquinone-4-sulfonate | Post-column HPLC derivatization to form fluorophores. nih.gov | Sensitive quantification of separated guanidino compounds. |
| Fluorometry (Interaction) | Intrinsic Tryptophan / ANS | Monitors changes in fluorescence emission to study protein denaturation by guanidinium salts. nih.govresearchgate.net | Studying molecular interactions and conformational changes. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N,N',N''-trimethylguanidine hydroiodide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of guanidine derivatives. For example, a modified procedure involves reacting a thiourea precursor (e.g., N,N-dimethyl-N′-methylphenylthiourea) with methyl iodide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere . Excess methyl iodide (10 equivalents) is used to drive the reaction to completion. Post-synthesis, purification involves solvent removal under vacuum, followed by sequential washes with 3M NaOH, 1M HCl, and saturated NaCl to remove unreacted reagents. Yield optimization (~75–80%) requires strict control of stoichiometry, inert atmosphere, and reaction time (e.g., 72-hour reflux in chloroform for intermediate formation) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include methyl protons attached to nitrogen at δ ~2.89–3.38 ppm (split due to coupling with adjacent groups) and guanidinium protons as broad singlets (δ ~7.45–8.50 ppm) .
- 13C NMR : The guanidinium carbon resonates at δ ~160–165 ppm, while methyl carbons appear at δ ~35–45 ppm .
- IR : Stretching vibrations for N–H (guanidinium) are observed at ~3200–3400 cm⁻¹, and C=N (guanidine core) at ~1650–1700 cm⁻¹.
Purity assessment requires integration of NMR peaks and comparison with theoretical splitting patterns, supplemented by elemental analysis.
Q. What solvents and conditions are suitable for recrystallizing this compound to obtain single crystals for X-ray diffraction?
- Methodological Answer : Single crystals are typically grown via slow evaporation from acetonitrile or THF at low temperatures (e.g., 273 K). Non-classical C–H···O hydrogen bonds between methoxy groups and methyl hydrogens stabilize the crystal lattice, as observed in analogous guanidinium salts . Centrosymmetric dimers form along specific crystallographic directions (e.g., [101]), requiring precise control of solvent polarity and cooling rates .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trimethylguanidinium core exhibits partial double-bond character in C–N bonds (e.g., C1–N3 bond length = 1.2889 Å), which reduces nucleophilicity at the central nitrogen . Steric hindrance from methyl groups further restricts access to reactive sites. To study this, kinetic experiments under varying temperatures (e.g., 25–60°C) in polar aprotic solvents (e.g., DMF) can quantify activation parameters. Competitive reactions with iodide scavengers (e.g., AgNO₃) help isolate intermediates .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. A systematic approach involves:
- Phase-solubility studies : Measure solubility in methanol, chloroform, and water at controlled temperatures (e.g., 20–50°C) using gravimetric or UV-Vis methods.
- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent cohesion properties.
- Thermodynamic modeling : Use the van’t Hoff equation to derive ΔH and ΔS of dissolution, identifying entropy-driven vs. enthalpy-driven solubility .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation pathways dominate?
- Methodological Answer :
- Acidic conditions (pH < 3) : Hydrolysis of the guanidinium group occurs, releasing methylamine and HI. Monitor via LC-MS for degradation products (e.g., m/z 111 [M+H]+ for residual guanidine) .
- Basic conditions (pH > 10) : Dealkylation via SN2 mechanisms forms dimethylguanidine. Track using 1H NMR loss of methyl signals.
- Oxidative conditions (H₂O₂) : Iodide oxidation to iodine (I₂) is detected via UV-Vis at ~450 nm. Stabilizers like ascorbic acid can mitigate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
